2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
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Overview
Description
2,5-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms, a sulfonamide group, and a cyclopentyl ring attached to a thiophene moiety. This compound is of interest in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentylmethyl moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure would be carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the fluorine atoms or other functional groups.
Substitution: : Substitution reactions can occur at different positions on the benzene ring or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group could yield sulfonyl chlorides or sulfonic acids, while reduction of the fluorine atoms could result in the formation of hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its sulfonamide group suggests possible antimicrobial properties, and its fluorine atoms may enhance its biological activity.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and reactivity make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide: : A closely related compound with a similar structure but lacking the methyl group.
2,5-Difluoro-N-(1-(thiophen-2-yl)cyclohexyl)benzenesulfonamide: : Another similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
2,5-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of fluor
Biological Activity
2,5-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiophene ring and a sulfonamide group, suggests various biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented as follows:
It includes:
- Fluorine atoms : Two fluorine substituents at the 2 and 5 positions of the benzene ring.
- Thiophene ring : Contributes to the compound's biological properties.
- Cyclopentyl group : Enhances lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing thiophene and sulfonamide groups may exhibit anticancer activity. For instance, sulfonamides have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. A related study found that thiophene-2-sulfonamides acted as moderate inhibitors of cyclin-dependent kinase 5 (CDK5), suggesting potential pathways for anticancer activity through cell cycle modulation .
Carbonic Anhydrase Inhibition
The compound's structural components suggest it may function as a carbonic anhydrase inhibitor. A study on similar sulfonamide compounds showed significant inhibition of various CA isoforms, including hCA II and hCA IX, with IC50 values in the low nanomolar range . This inhibition is particularly relevant in cancer therapy, where hCA IX is overexpressed in tumors.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The presence of a thiophene ring may enhance this activity by improving membrane permeability or altering binding affinities to bacterial enzymes. Although direct studies on this specific compound are lacking, similar compounds have shown promising results against various pathogens.
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds can provide insights into the potential efficacy of this compound. Key factors influencing activity include:
- Substituent position : The placement of fluorine atoms can affect binding affinity to target enzymes.
- Ring structure : The presence of thiophene may enhance interaction with biological targets due to its electron-rich nature.
Properties
IUPAC Name |
2,5-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S2/c17-12-5-6-13(18)14(10-12)23(20,21)19-11-16(7-1-2-8-16)15-4-3-9-22-15/h3-6,9-10,19H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFVTMGOCRDKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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